2,2'-[IMINOBIS(METHYLENE)]BISPHENOL
Description
The exact mass of the compound N,N-bis[2-hydroxybenzyl]amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2-hydroxyphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13-7-3-1-5-11(13)9-15-10-12-6-2-4-8-14(12)17/h1-8,15-17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMZYJYJGIRLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282504 | |
| Record name | NSC26194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4481-51-0 | |
| Record name | 4481-51-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC26194 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC26194 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Bisphenol Chemistry
The story of bisphenols begins in the late 19th century. The most prominent member of this family, Bisphenol A (BPA), was first synthesized by Russian chemist Aleksandr Dianin in 1891. google.comnih.gov Initially, its estrogen-mimicking properties were noted in the 1930s. nih.gov However, its major industrial breakthrough came in the 1950s with the discovery that it could be polymerized to create exceptionally durable materials. google.com This led to the widespread production of polycarbonate plastics and epoxy resins, materials that became ubiquitous in products ranging from food and beverage containers to electronics and dental sealants. google.comdtic.mil
The latter half of the 20th century and the early 21st century saw a significant shift in the perception of BPA. Mounting scientific evidence highlighted its role as an endocrine-disrupting chemical, capable of leaching from products and posing potential health risks. nih.gov This growing concern catalyzed a major evolution in bisphenol chemistry: the search for alternatives. Researchers and industries began to develop and investigate other bisphenol compounds, such as Bisphenol S (BPS) and Bisphenol F (BPF), hoping to find replacements with similar desirable material properties but without the associated biological activity. This ongoing search for safer, high-performance monomers has broadened the scope of bisphenol chemistry, leading to the synthesis and investigation of novel structures like 2,2'-[Iminobis(methylene)]bisphenol.
Structural Distinctiveness of the Iminobis Methylene Bridge Within Bisphenol Frameworks
The properties and function of a bisphenol are largely defined by the nature of the chemical bridge connecting its two phenolic rings. In the case of 2,2'-[Iminobis(methylene)]bisphenol, this bridge is -CH₂-NH-CH₂-, an iminobis(methylene) group. This feature imparts a unique set of characteristics that distinguish it from more common bisphenols.
The key distinction lies in the presence of a secondary amine (NH) group within the bridge. This introduces several unique structural and functional attributes:
Polarity and Hydrogen Bonding: The nitrogen atom significantly increases the polarity of the bridge compared to the nonpolar isopropylidene bridge in BPA or the simple methylene (B1212753) bridge in BPF. Furthermore, the N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. chem960.com This dual hydrogen-bonding capability can influence intermolecular interactions, polymer morphology, and adhesion properties.
Flexibility and Conformational Freedom: The iminobis(methylene) bridge, with four rotatable bonds, offers considerable conformational flexibility. chem960.com This is different from the more rigid structure of the isopropylidene bridge in BPA. This flexibility can affect the resulting properties of polymers, such as their glass transition temperature and solubility.
Reactivity: The secondary amine is a reactive site. It can participate in various chemical reactions, such as reactions with epoxides, isocyanates, and carboxylic acids, making it a versatile building block for a wide range of polymers and materials. It also provides a potential coordination site for metal ions.
A comparative look at the bridging units of different bisphenols highlights the uniqueness of the iminobis(methylene) group.
| Compound Name | Bridging Group | Key Structural Features of Bridge |
| Bisphenol A (BPA) | -C(CH₃)₂- (Isopropylidene) | Bulky, nonpolar, provides rigidity. |
| Bisphenol F (BPF) | -CH₂- (Methylene) | More flexible than BPA's bridge, less sterically hindered. |
| Bisphenol S (BPS) | -SO₂- (Sulfonyl) | Highly polar, electron-withdrawing, enhances thermal stability. |
| This compound | -CH₂-NH-CH₂- (Iminobis(methylene)) | Polar, flexible, contains a reactive N-H group capable of hydrogen bonding. |
This table provides a simplified comparison of common bisphenol bridge structures.
The specific arrangement of the hydroxyl groups in the ortho position relative to the methylene bridges further influences the molecule's ability to form intramolecular hydrogen bonds and coordinate with other chemical species.
Overview of Advanced Research Domains for 2,2 Iminobis Methylene Bisphenol and Its Derivatives
Development of Efficient Synthetic Routes for this compound
The primary synthetic route to this compound is a variation of the Mannich reaction, a cornerstone of carbon-carbon bond formation. This reaction typically involves the aminoalkylation of an acidic proton located on a carbon atom, but in this context, it describes the condensation of a phenol, formaldehyde (B43269), and an amine.
The general synthesis involves the reaction of two equivalents of a phenol with one equivalent of formaldehyde and a primary amine. For the specific synthesis of N,N-bis(2-hydroxybenzyl)amine, ammonia (B1221849) is used as the amine source. The reaction proceeds by the electrophilic aromatic substitution of the phenol with an in-situ formed hydroxymethylamine or its corresponding iminium ion, leading to the formation of the bisphenolic structure.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |
| Phenol | Formaldehyde | Ammonia | This compound | Mannich Reaction |
While the Mannich reaction can often proceed thermally, its efficiency and selectivity can be significantly enhanced through catalysis. The reaction is susceptible to both acid and base catalysis, which can influence the formation of the intermediate electrophile and the reactivity of the phenol.
For related, more complex bisphenolic amines, specific catalytic systems are well-documented. For instance, the synthesis of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a derivative of a related diamine, can be achieved through reductive amination. This process involves reacting the parent salan-type compound (N,N'-bis(2-hydroxybenzyl)ethylenediamine) with glyoxylic acid in the presence of a hydrogenation catalyst. google.comgoogle.com Typical catalysts for such reductive aminations include noble or transition metals like Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. google.comgoogle.com
Modern advancements in Mannich reactions have also explored a wide range of catalysts, including copper-bisoxazoline complexes and bifunctional thiourea-based organocatalysts, which have been shown to be highly effective in promoting reactions with high yields and stereoselectivities for other substrates. nih.gov While not explicitly reported for the title compound, these catalytic systems represent a promising avenue for developing more efficient and selective synthetic routes.
The traditional synthesis of this compound relies on formaldehyde, a substance classified as toxic and carcinogenic. emerald.com Green chemistry principles encourage the substitution of such hazardous reagents with safer alternatives. Several formaldehyde surrogates have been explored for Mannich and related reactions. These include:
Paraformaldehyde (PFA) : An oligomeric form of formaldehyde that can be easier to handle but depolymerizes to release formaldehyde in situ. emerald.com
Trioxane : A stable cyclic trimer of formaldehyde that can also serve as a formaldehyde source under reaction conditions. emerald.com
Dimethyl Sulfoxide (DMSO) : In some contexts, DMSO has been used as a C1 synthon, acting as a formaldehyde equivalent under specific oxidative or radical conditions. beilstein-journals.org
The use of greener solvents is another key principle. While reactions are often performed in solvents like ethanol, exploring water as a reaction medium is a key goal for green synthesis. The high reactivity of formaldehyde and its solubility in water can make this a feasible, though potentially complex, option. beilstein-journals.org Furthermore, improving the atom economy of the reaction by optimizing conditions to minimize byproduct formation is a central tenet of green synthetic design.
Targeted Functionalization and Derivatization Strategies
Once the core this compound scaffold is synthesized, its chemical properties can be fine-tuned through targeted reactions at its three reactive sites: the two phenolic hydroxyl groups and the secondary amine (imino) group.
The phenolic hydroxyl groups are prime targets for functionalization, allowing for significant modification of the molecule's solubility, electronic properties, and coordinating ability. Standard reactions for phenols can be readily applied.
Etherification : Reaction with alkyl halides or other alkylating agents under basic conditions (e.g., Williamson ether synthesis) would yield the corresponding bis-ether derivatives. This modification can increase lipophilicity and alter the hydrogen-bonding capabilities of the molecule.
Esterification : Acylation with acid chlorides or anhydrides in the presence of a base catalyst would produce bis-ester derivatives. This is a common strategy to protect the hydroxyl groups or to introduce new functional moieties.
While specific examples for this compound are not extensively detailed in the surveyed literature, these transformations are fundamental and broadly applicable to phenolic compounds.
The central bridging unit offers rich chemistry for structural diversification.
Imino Bridge Modification : The secondary amine is a nucleophilic center that can be readily functionalized.
N-Alkylation/N-Arylation : The synthesis can be adapted by substituting ammonia with a primary alkyl or aryl amine in the initial Mannich reaction. This one-step approach directly yields N-substituted derivatives, N,N-bis(2-hydroxybenzyl)alkylamines, which have been used to create cage-like supramolecular assemblies.
Derivatization of the Secondary Amine : The secondary amine of the parent compound can be further reacted. A prominent example from related chemistry is the synthesis of the chelating agent HBED. Here, the parent diamine, N,N'-bis(2-hydroxybenzyl)ethylenediamine, is reacted with reagents like tert-butyl haloacetate or undergoes reductive amination with glyoxylic acid to install acetic acid arms on the nitrogen atoms. google.comgoogle.com This strategy of N-alkylation via nucleophilic substitution or reductive amination is a powerful tool for creating complex polydentate ligands from the basic bisphenolic amine scaffold. nih.govnih.gov
Methylene (B1212753) Bridge Modification : The methylene bridges originate from formaldehyde. By substituting formaldehyde with other aldehydes in the initial Mannich reaction, it is, in principle, possible to introduce substituents onto the bridging carbon atoms. This would create a more sterically hindered and structurally complex variant of the parent compound.
Principles of Ligand Design Utilizing the this compound Moiety
The design of ligands based on the this compound scaffold is predicated on its tripodal, dianionic [ONO]²⁻ donor set. This arrangement is particularly effective for coordinating to a single metal center, often resulting in stable mononuclear complexes. The flexibility of the methylene bridges connecting the phenol rings to the central amine allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.
The two phenol groups can be readily modified with various substituents on the aromatic rings. These modifications serve to fine-tune the steric and electronic properties of the ligand. For instance, the introduction of bulky groups can influence the coordination number and geometry of the resulting metal complex, potentially creating unique coordination environments or preventing the formation of polymeric structures. Conversely, the incorporation of electron-withdrawing or -donating groups can modulate the electron density at the phenolate (B1203915) oxygen atoms, thereby influencing the strength of the metal-ligand bonds and the redox properties of the metal center.
Furthermore, the secondary amine provides a reactive site for further functionalization. N-alkylation with arms containing additional donor groups (e.g., pyridyl, amino) can increase the denticity of the ligand, transforming it from a tripodal [ONO]²⁻ system to a tetradentate or pentadentate ligand. This strategy is instrumental in designing ligands capable of forming more intricate coordination architectures, including binuclear and polynuclear complexes. The synthesis of asymmetrical versions of these ligands, where the two phenol rings bear different substituents, allows for even more precise control over the properties of the resulting metal complexes, enabling enhanced solubility and stability. documentsdelivered.com
Synthesis and Comprehensive Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the protonated ligand with a suitable metal salt in an appropriate solvent. The resulting complex's structure is highly dependent on the metal-to-ligand ratio, the choice of metal ion, and the reaction conditions.
Mononuclear and Discrete Coordination Compounds
The structural parameters of these complexes, such as bond lengths and angles, are crucial for understanding the nature of the metal-ligand interactions. Single-crystal X-ray diffraction is the definitive method for determining these parameters. For instance, in a related bis(2-benzimidazylmethyl)amine ligand, which has a similar N,N,N-donor set, the crystal structure revealed the specific bond distances and angles that define the coordination sphere of the metal ion. researchgate.net In complexes with analogous Schiff base ligands, the coordination geometry is often a distorted square planar or octahedral shape, confirmed through X-ray diffraction studies. researchgate.netnih.gov
Table 1: Representative Coordination Geometries in Mononuclear Complexes with Aminophenol-type Ligands
| Metal Ion | Ligand Type | Coordination Number | Geometry |
| Co(II) | Amine-bis(phenolate) | 4 | Trigonal Monopyramidal |
| Co(II) | Amine-bis(phenolate) | 5 | Trigonal Bipyramidal |
| Ni(II) | Schiff Base (N₂O₂) | 4 | Square Planar |
| Zn(II) | Schiff Base (N₂O₂) | 4 | Tetrahedral |
| Fe(III) | Mixed Imine/Bipyridine | 6 | Octahedral |
Formation of Multinuclear and Polymeric Metal Architectures
The this compound ligand can also act as a bridging unit to form multinuclear complexes. This can occur if the phenolate oxygen atoms bridge between two or more metal centers. The formation of such species is often dependent on the stoichiometry of the reaction and the nature of the metal ion and any ancillary ligands present.
For example, studies on related amine-bis(phenolate) systems have shown that in the presence of excess metal acetate (B1210297), trimetallic complexes can be isolated. documentsdelivered.com In these structures, two [Co(O₂NN')] units can be bridged by a central metal ion coordinated to solvent molecules and bridging acetate ligands. This demonstrates the versatility of the aminophenolate framework in constructing more complex molecular architectures. The design of flexible ligands with multiple distinct coordination sites is a key strategy for the directed assembly of multinuclear complexes, including heterometallic systems. nih.gov
In-depth Analysis of Metal-Ligand Interactions
A comprehensive understanding of the metal-ligand interactions in complexes of this compound is achieved through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Probes for Elucidating Coordination Environments
Spectroscopic methods are invaluable for characterizing these complexes, particularly in the absence of single-crystal X-ray data.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The deprotonation and coordination of the phenolic hydroxyl groups are evidenced by the disappearance of the broad O-H stretching vibration. Furthermore, shifts in the C-O and C=N (in related Schiff base ligands) stretching frequencies upon complexation provide direct evidence of coordination. researchgate.net The appearance of new bands at lower frequencies can be assigned to M-O and M-N stretching vibrations, further confirming the formation of the metal complex. sbmu.ac.ir
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry around the metal ion. The positions and intensities of the d-d transitions are characteristic of specific geometries. For example, octahedral Co(II) complexes typically show three absorption bands, while a square-planar geometry for Ni(II) can be inferred from its characteristic electronic transitions. sbmu.ac.ir Ligand-to-metal charge transfer (LMCT) bands are also often observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The disappearance of the phenolic -OH proton signal upon complexation is a key indicator of coordination. uobasrah.edu.iq Shifts in the resonances of the methylene and aromatic protons compared to the free ligand can provide insights into the coordination environment and the symmetry of the complex in solution.
Table 2: Spectroscopic Signatures of Coordination for Aminophenol-type Ligands
| Spectroscopic Technique | Observation | Interpretation |
| IR | Disappearance of broad ν(OH) band | Deprotonation and coordination of phenol groups |
| Shift in ν(C-O) frequency | Coordination of phenolate oxygen | |
| Appearance of new low-frequency bands | Formation of M-O and M-N bonds sbmu.ac.ir | |
| UV-Vis | Shift in ligand-based π→π* and n→π* transitions | Coordination to metal ion |
| Appearance of new bands in the visible region | d-d electronic transitions indicative of geometry | |
| ¹H NMR | Disappearance of phenolic -OH proton signal | Coordination of deprotonated phenol uobasrah.edu.iq |
| Shift in aromatic and methylene proton signals | Change in electronic environment upon complexation |
Computational Modeling of Complex Stability and Geometric Parameters
Computational methods, particularly Density Functional Theory (DFT), have become an essential tool for complementing experimental data. DFT calculations can be used to optimize the geometry of the metal complexes, providing theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data. uobasrah.edu.iq These calculations can also predict the relative stabilities of different possible isomers or coordination geometries.
Furthermore, computational models can provide insights into the electronic structure of the complexes. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the nature of the metal-ligand bonding and explain the electronic transitions observed in the UV-Vis spectra. nih.gov Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic spectra, aiding in the assignment of the observed absorption bands. nih.gov The calculated Mulliken atomic charges and other quantum chemical parameters can also be used to rationalize the reactivity and stability of the complexes. uobasrah.edu.iq
Catalytic Applications of 2,2 Iminobis Methylene Bisphenol Derived Systems
Application in Organic Catalysis
There is currently a lack of specific research detailing the application of 2,2'-[iminobis(methylene)]bisphenol as a catalyst or ligand in broader organic catalysis. While the structural motif of a methylene-bridged bisphenol is present in some catalytic systems, the specific imino linkage of the target compound distinguishes it from more commonly studied analogues. The development of catalysts for asymmetric synthesis, cross-coupling reactions, and oxidation catalysis often relies on ligands with well-defined coordination pockets and electronic properties. The potential of this compound in these areas remains an open field for investigation.
Role in Coordination Polymerization Processes
Coordination polymerization is a critical technology for the production of polymers with controlled architectures and properties. The catalyst, typically a metal complex, plays a pivotal role in determining the rate of polymerization, the molecular weight of the polymer, and its stereochemistry.
Investigation of Ring-Opening Polymerization Initiated by Bisphenol-Metal Catalysts
The ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, is a primary method for producing biodegradable polyesters. Research has shown that metal complexes of various bisphenol and phenoxy-imine ligands are effective initiators for this process. For instance, dinuclear aluminum complexes supported by methylene-bridged phenoxy-imine ligands have been synthesized and successfully employed in the ROP of rac-lactide. rsc.org These catalysts have demonstrated living polymerization characteristics, allowing for the synthesis of polylactides with predictable molecular weights and narrow molecular weight distributions. rsc.org Similarly, magnesium and zinc complexes derived from iminophenolate ligands have been shown to efficiently initiate the ROP of rac-lactide and α-methyltrimethylene carbonate. rsc.org The stereoselectivity of these polymerizations can be influenced by the choice of metal and the steric and electronic properties of the ligand. rsc.org
While these examples highlight the potential of related structures, specific studies on the performance of this compound-metal complexes in ROP are not currently documented. The unique tridentate coordination environment that could be provided by this ligand, involving the two phenolic oxygens and the central nitrogen atom, suggests that its metal complexes could exhibit interesting catalytic activity and selectivity in ROP.
Development of Photocatalytic Systems
Photocatalysis harnesses light energy to drive chemical reactions, offering a green and sustainable alternative to traditional thermal methods. The design of efficient photocatalysts is a major research focus, with applications in environmental remediation and organic synthesis.
Rational Design of this compound-Based Photocatalysts
The rational design of photocatalysts often involves the creation of materials with tailored light absorption properties, efficient charge separation, and active surface sites. While there is extensive research on the photocatalytic degradation of bisphenol A (BPA), a different and well-known compound, using various semiconductor materials, the use of this compound as a component of a photocatalyst is not reported. The design principles for photocatalysts often involve creating heterojunctions or incorporating sensitizing molecules to enhance visible light absorption and reduce electron-hole recombination. The aromatic and electron-donating nature of the bisphenol unit within this compound could potentially be exploited in the design of novel photocatalytic materials, for example, by serving as an organic linker in metal-organic frameworks (MOFs) or as a structural component in coordination polymers with photoactive metal centers. However, such research is yet to be undertaken.
Mechanistic Studies of Photocatalytic Activity for Chemical Transformations
Mechanistic studies are crucial for understanding and optimizing photocatalytic processes. These studies typically involve identifying the primary photo-generated reactive species (e.g., hydroxyl radicals, superoxide (B77818) radicals, or holes), mapping the reaction pathways, and understanding the kinetics of the transformation. Given the absence of reports on the photocatalytic applications of this compound, no mechanistic studies on its potential photocatalytic activity are available. Future research in this area would first need to demonstrate photocatalytic activity, after which detailed mechanistic investigations could follow to elucidate the underlying processes.
Innovations in Materials Science Leveraging 2,2 Iminobis Methylene Bisphenol
Integration into Advanced Polymeric Materials
General synthesis routes for polymers often utilize bisphenolic compounds, but specific examples employing 2,2'-[IMINOBIS(METHYLENE)]BISPHENOL are not documented in the available literature.
Utilization as Building Blocks in Epoxy Resins and Polycarbonates
The synthesis of epoxy resins typically involves the reaction of a bisphenol, such as the widely used Bisphenol A (BPA), with epichlorohydrin. nih.govyoutube.com Similarly, polycarbonates are commonly produced through the polymerization of a bisphenol with a carbonate source like phosgene (B1210022) or diphenyl carbonate. wikipedia.orgnih.govnih.gov These processes create polymers with high strength and optical clarity. nih.gov Although this compound possesses the necessary hydroxyl functional groups to participate in these types of polymerization reactions, there is no specific research available that details its use as a direct replacement for other bisphenols in the synthesis of epoxy resins or polycarbonates.
Synthesis of Novel Polymer Architectures with Tunable Properties
The structure of a bisphenol monomer is crucial in determining the final properties of a polymer, such as its glass transition temperature, thermal stability, and mechanical strength. Researchers have explored various bisphenols, including those with fluorene (B118485) moieties, to create polymers with tailored characteristics like high refractive indices and improved resistance to hygrothermal aging. nih.gov The unique amine linkage in this compound could theoretically impart distinct properties, such as altered flexibility, polarity, or potential for secondary chemical modifications. However, studies dedicated to synthesizing and characterizing polymer architectures derived from this specific compound to achieve tunable properties have not been identified in the public domain.
Fabrication of Composite and Nanostructured Materials
The creation of advanced composites and nanostructures often relies on the specific chemical functionalities of the organic components.
Design and Characterization of Hybrid Materials Incorporating the Compound
Hybrid materials, which combine organic and inorganic components, are designed to leverage the properties of both constituents. For instance, magnetic nanoparticles have been integrated with other materials to create functional composites. nih.gov While the phenolic and amine groups of this compound offer potential sites for interaction or bonding with inorganic phases, there is a lack of published research on the design, synthesis, and characterization of hybrid materials that specifically incorporate this compound.
Formation of Metal-Organic Frameworks (MOFs) and Analogous Architectures
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers. nih.govunl.edu The geometry and functionality of the organic linker are critical in determining the structure and properties of the resulting MOF. While various di-topic and multi-topic organic molecules, including bis-pyrazole and silicon-based tetrahedral ligands, have been successfully used as linkers to create novel MOFs for applications like gas separation, no studies have been found that report the use of this compound as an organic linker in the synthesis of MOFs or similar crystalline architectures. rsc.orgrsc.org
Supramolecular Chemistry and Molecular Self Assembly
Exploration of Non-Covalent Interactions in 2,2'-[Iminobis(methylene)]bisphenol Assemblies
The self-assembly of this compound into ordered structures is primarily driven by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions. The interplay of these forces dictates the final architecture and stability of the resulting supramolecular assemblies.
Hydrogen bonding is a critical directional force in determining the structure of assemblies involving this compound. The molecule possesses multiple sites for both donating and accepting hydrogen bonds, which can lead to the formation of robust and predictable networks.
Intramolecular hydrogen bonds can form between the phenolic hydroxyl groups and the central nitrogen atom, or between one hydroxyl group and the oxygen of the other. These interactions can pre-organize the molecule into specific conformations, influencing its subsequent intermolecular assembly. For instance, an O—H⋯N hydrogen bond is a common feature in related ortho-hydroxy Schiff bases, stabilizing the molecular structure. nih.gov Studies on other bisphenol derivatives have shown that intramolecular hydrogen bonding plays a significant role in their chemical reactivity and stability. imaging.org
Intermolecular hydrogen bonds are the primary drivers for the extension of the structure into one, two, or three dimensions. The hydroxyl groups can form strong O—H⋯O or O—H⋯N bonds with neighboring molecules, while the secondary amine can participate in N—H⋯O or N—H⋯N interactions. This can result in the formation of various supramolecular motifs, such as chains, sheets, or complex three-dimensional frameworks, as seen in analogous phenolic compounds. researchgate.net The combination of these hydrogen bonds can create a highly organized crystalline lattice.
| Interaction Type | Donor Group | Acceptor Group | Potential Role in Assembly |
| Intramolecular | Phenolic -OH | Amino -NH- | Conformational stabilization, pre-organization |
| Intramolecular | Phenolic -OH | Phenolic -O- | Conformational stabilization |
| Intermolecular | Phenolic -OH | Phenolic -O- | Formation of chains and sheets |
| Intermolecular | Phenolic -OH | Amino -N- | Cross-linking of molecular chains |
| Intermolecular | Amino -NH- | Phenolic -O- | Reinforcement of 3D networks |
The two phenol (B47542) rings in this compound are capable of engaging in π-π stacking interactions, which are crucial for stabilizing the supramolecular architecture, particularly in the solid state. nih.govresearchgate.net These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems of the aromatic rings. While weaker than hydrogen bonds, the cumulative effect of multiple π-π interactions can be substantial. uclouvain.be
The flexible methylene (B1212753) bridges allow the phenol rings to adopt various relative orientations to maximize these interactions, which can include:
Parallel-displaced stacking: Where the rings are parallel but offset from one another.
T-shaped (edge-to-face) stacking: Where the edge of one ring points towards the face of another.
These π-π stacking forces often work in concert with hydrogen bonding to direct the crystal packing. nih.gov Furthermore, in aqueous environments, hydrophobic interactions become a significant driving force for self-assembly. The nonpolar aromatic rings and methylene groups will tend to aggregate to minimize their contact with water, leading to the formation of structures like micelles or vesicles, a fundamental principle in the self-assembly of amphiphilic molecules. nih.gov The adsorption of bisphenols onto certain frameworks has been shown to be influenced by both hydrogen bonding and π-π interactions. nih.gov
Principles of Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the design of host molecules that can selectively bind to specific guest molecules or ions. uclouvain.be this compound serves as an excellent scaffold for the rational design of molecular receptors due to its pre-organized binding sites and conformational flexibility.
The structure of this compound, with its two hydroxyl groups and a central amine, forms a natural pincer-like O,N,O-donor set. This arrangement is ideal for chelating metal ions. The molecule itself can act as a terdentate ligand for various transition metals. nih.gov
Furthermore, the secondary amine group is a reactive handle that can be readily modified, for instance, through condensation reactions with aldehydes to form Schiff bases. nih.govresearchgate.netuobaghdad.edu.iq By reacting this compound with dialdehydes or other bifunctional reagents, it is possible to synthesize larger macrocyclic hosts. These macrocycles would possess a well-defined cavity lined with functional groups capable of recognizing and binding specific guests, such as metal ions, anions, or small organic molecules, through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects.
| Receptor Type | Design Strategy | Target Guest | Key Interactions |
| Metal Ion Receptor | Use as a direct O,N,O-ligand | Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Coordination bonds |
| Macrocyclic Host | Condensation with dialdehydes | Metal ions, small organic molecules | Hydrogen bonding, π-π stacking, coordination |
| Anion Receptor | Protonation of the amine to create a charged binding pocket | Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding, ion-pairing |
Luminescent chemosensors are molecules that signal the presence of a specific analyte through a change in their fluorescence properties. Derivatives of this compound are promising candidates for the development of such sensors. Many Schiff base ligands, particularly those derived from phenols, exhibit fluorescence upon complexation with certain metal ions, such as Zn²⁺ and Al³⁺, through a mechanism known as Chelation-Enhanced Fluorescence (CHEF). nih.gov
A potential strategy involves reacting this compound with a fluorescent aldehyde to create a Schiff base ligand. In its free state, this ligand might be non-fluorescent or weakly fluorescent due to processes like photoinduced electron transfer (PET) or C=N isomerization. Upon binding a target metal ion within its O,N,O-cavity, the conformational rigidity of the molecule increases, and the PET process can be suppressed, leading to a significant "turn-on" fluorescence response. The selectivity of the sensor can be tuned by modifying the steric and electronic properties of the ligand to favor binding with a specific ion. Such sensors have practical applications in environmental monitoring and biological imaging. nih.govgoogle.com
Engineering of Complex Supramolecular Architectures
Beyond simple self-assembly and host-guest systems, this compound can be utilized as a fundamental building block, or "tecton," for engineering more complex and functional supramolecular architectures. Its multiple functional groups and interaction sites allow for its incorporation into a variety of extended structures.
Through the directed action of intermolecular hydrogen bonding and π-π stacking, the molecule can self-assemble into well-defined one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. The final architecture can be influenced by factors such as solvent choice and crystallization conditions.
Moreover, this compound can be used as a monomer in polymerization reactions. For example, condensation with formaldehyde (B43269) could yield phenolic resins with built-in chelating sites. Its use as a ligand for metal ions opens up the possibility of constructing coordination polymers or Metal-Organic Frameworks (MOFs). In such structures, the bisphenol derivative would act as a multitopic linker, connecting metal centers into an extended, often porous, framework. These materials are of great interest for applications in gas storage, catalysis, and separation. Similarly, the formation of imine-based covalent organic frameworks (COFs) through Schiff base chemistry provides another route to robust, porous materials where the properties of the original building block are expressed on a macroscopic scale. nih.gov
Study of Self-Assembled Systems
Detailed investigations into the supramolecular behavior of derivatives of this compound, specifically N,N-Bis(2-hydroxybenzyl)alkylamines, reveal a strong propensity for self-assembly into discrete, cage-like structures. nih.gov These studies, primarily conducted through single-crystal X-ray diffraction, provide significant insights into the non-covalent interactions that govern the formation of these assemblies.
In the solid state, these molecules have been shown to form dimeric capsules through a network of inter- and intramolecular hydrogen bonds. nih.gov Two molecules of a N,N-Bis(2-hydroxybenzyl)alkylamine derivative can arrange in a head-to-tail fashion, creating a well-defined cavity. The stability of this cage-like assembly is attributed to the cooperative effect of multiple hydrogen bonds involving the phenolic hydroxyl groups and the amine nitrogen. nih.gov
This self-assembly process is remarkably robust, creating a molecular framework that can exist as a "host without a guest." nih.gov The inherent flexibility of the bisphenol backbone, combined with the directional nature of the hydrogen bonds, allows for the pre-organization of a host structure even in the absence of a templating species.
Furthermore, these self-assembled cages have demonstrated the ability to act as hosts for guest molecules, particularly metal ions. Research has shown that these dimeric capsules can encapsulate copper ions. nih.gov Upon complexation, the hydrogen bonding network that defines the cage framework is reorganized. The phenolic oxygens, which previously acted as hydrogen bond acceptors, now serve as coordination sites for the metal ion guest. This transition from a hydrogen-bonded assembly to a coordination-based host-guest complex highlights the adaptability of the supramolecular system. A comparison of the crystal structures before and after the inclusion of a guest ion reveals that the fundamental cage framework is maintained, showcasing a rare example of a host that preserves its structure through a change from hydrogen bonds to coordination bonds. nih.gov
The table below summarizes the key features of the self-assembled systems based on N,N-Bis(2-hydroxybenzyl)alkylamine derivatives, which are structurally analogous to this compound.
| Feature | Description | Reference |
| Assembly Motif | Dimeric, cage-like capsule | nih.gov |
| Driving Forces | Inter- and intramolecular hydrogen bonds | nih.gov |
| Key Interacting Groups | Phenolic -OH, Amine N-H | nih.gov |
| Host Capability | Can form a host structure without a guest | nih.gov |
| Guest Inclusion | Can encapsulate copper ions | nih.gov |
| Structural Transition | Hydrogen bonds rearrange to coordination bonds upon guest binding | nih.gov |
Template-Directed Synthesis of Macrocyclic and Caged Structures
While the inherent self-assembly properties of the this compound framework make it an excellent candidate for use in template-directed synthesis, specific and detailed research explicitly describing its use in the template-directed synthesis of macrocyclic and caged structures is not extensively documented in readily available literature.
In principle, the pre-organized dimeric capsule formed through self-assembly could act as a template to guide the formation of a larger macrocyclic structure around it. The defined spatial arrangement of the two bisphenol units within the capsule could direct the covalent bond formation of reactants that bind to the exterior of the assembly, leading to a specific macrocyclic product. This concept is a cornerstone of supramolecular catalysis and template-directed synthesis, where a non-covalent template is used to control the outcome of a covalent reaction.
The ability of the related N,N-Bis(2-hydroxybenzyl)alkylamine systems to form stable, cage-like assemblies strongly suggests the potential for this compound to function as a template. The phenolic hydroxyl groups could serve as recognition sites to bind and orient reactants for a subsequent cyclization reaction. For instance, a long-chain dicarboxylic acid could potentially bridge two self-assembled bisphenol molecules, with the hydrogen bonding between the template and the reactant pre-organizing the system for a high-yield macrocyclization reaction upon the addition of a coupling agent. However, published research to substantiate this specific application for this compound is sparse.
General principles of template-directed synthesis often employ boronic acids to bring together two bis-phenol molecules, which then allows for subsequent reactions to form a macrocycle. nih.gov While this demonstrates the feasibility of using bis-phenol containing molecules in template synthesis, it does not specifically utilize this compound as the core templating unit. The field of macrocycle synthesis is extensive, with various strategies being developed, but the direct application of this particular bisphenol as a template remains an area with limited reported examples.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Electronic Structure and Chemical Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular properties, which in turn dictate the chemical behavior of the compound.
Elucidation of Reaction Mechanisms and Transition States
DFT is also a powerful tool for exploring the pathways of chemical reactions. For 2,2'-[iminobis(methylene)]bisphenol, which can act as a ligand in the formation of metal complexes, DFT could be used to:
Model the coordination process: Investigate the step-by-step mechanism of how the ligand binds to a metal center.
Locate transition states: Identify the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction.
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics is ideal for understanding electronic properties, molecular dynamics (MD) simulations are better suited for exploring the movement and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular behavior.
Assessment of Ligand Flexibility and Conformational Landscapes
The flexible linker in this compound allows for a wide range of possible three-dimensional structures (conformations). MD simulations can be used to:
Explore the conformational space: Identify the most stable low-energy conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent).
Analyze dihedral angle distributions: Understand the rotational freedom around the single bonds in the methylene (B1212753) bridges and the bonds connecting the phenolic rings to the central nitrogen atom.
Generate a Ramachandran-like plot for key dihedral angles: This would reveal the sterically allowed and disallowed regions of conformational space, providing insight into the ligand's flexibility and pre-organization for binding.
Predictive Modeling for Advanced Material and Biological Properties
The data generated from quantum chemical and molecular dynamics studies can be used to build predictive models for the properties of materials or the biological activity of the compound. By establishing a quantitative structure-property relationship (QSPR) or a quantitative structure-activity relationship (QSAR), it is possible to:
Predict the properties of metal complexes: The calculated electronic properties of this compound could be correlated with the observed magnetic, optical, or catalytic properties of its metal complexes. This would allow for the rational design of new complexes with desired functionalities.
Screen for potential biological activity: The shape, size, and electrostatic properties of the molecule could be used to predict its ability to bind to a specific biological target, such as an enzyme or a receptor. While no specific biological activity has been reported for this compound, such models could guide initial experimental screening. For instance, the structural similarity to other bisphenolic compounds might suggest investigating its potential as an antioxidant or for its endocrine-disrupting properties. nih.gov
Design novel materials: Understanding the self-assembly and interaction patterns of the molecule could inform the design of new polymers or supramolecular structures with tailored properties.
Computational Approaches to Structure-Activity Relationship (SAR) Derivation
A typical QSAR study for this compound would commence with the calculation of various molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of the molecule. For this compound, several computed properties are known, which would serve as the initial input for a QSAR model. chem960.com
Computed Properties of this compound
| Property | Value |
|---|---|
| Exact Mass | 229.110 g/mol |
| Monoisotopic Mass | 229.110278721 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Heavy Atom Count | 17 |
| Complexity | 200 |
| Topological Polar Surface Area | 52.5 Ų |
| XLogP3 | 2.6 |
This data is sourced from computational models. chem960.com
These descriptors, along with others calculated using quantum chemical methods like Density Functional Theory (DFT), would be correlated with experimental biological activity data. DFT calculations, often performed using specific basis sets like B3LYP/6-311G(d,p), can provide deeper insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity. For a related, more complex bisphenol derivative, the HOMO-LUMO energy gap was calculated to be 2.9639 eV, indicating its relative stability. eurjchem.com Similar calculations for this compound would be essential for a comprehensive SAR analysis.
Furthermore, Hirshfeld surface analysis, which has been applied to other complex bisphenols, could elucidate the nature and extent of intermolecular interactions, such as H···H, C···H, and O···H contacts, which are critical for understanding how the molecule interacts with biological targets. eurjchem.com By developing a statistically robust QSAR model, researchers could predict the activity of untested derivatives of this compound, thereby prioritizing the synthesis of compounds with potentially enhanced or desired activities.
De Novo Design of Novel Derivatives based on Computational Prediction
De novo design is a computational strategy used to create novel molecules with specific desired properties from scratch. mdpi.comnih.gov This approach is particularly valuable when aiming to design new derivatives of a lead compound like this compound. The process typically involves identifying a biological target and using computational algorithms to build molecules that fit into the target's binding site and exhibit favorable interactions.
The initial step in the de novo design of derivatives of this compound would be the characterization of its three-dimensional structure and electrostatic potential. A molecular electrostatic potential map, which can be generated through DFT calculations, would highlight the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack, as well as regions important for hydrogen bonding. eurjchem.com
Based on this information and the structure of a target protein, computational software can be employed to "grow" new molecular fragments from the scaffold of this compound or to link fragments together within the binding pocket. These generated structures are then scored based on various criteria, including binding affinity, synthetic accessibility, and drug-likeness.
For instance, if the goal is to design derivatives with improved binding to a specific receptor, the known properties of this compound, such as its three hydrogen bond donors and three acceptors, and its four rotatable bonds, would be critical constraints and starting points for the design algorithm. chem960.com The algorithm could explore modifications that enhance these interactions or introduce new favorable contacts.
Potential Modifications for Novel Derivatives
| Modification Site | Potential Substitution | Desired Outcome |
| Phenolic Hydroxyl Groups | Alkylation, Esterification | Modulate solubility and hydrogen bonding capacity |
| Imino Nitrogen | Alkylation, Acylation | Alter basicity and steric profile |
| Aromatic Rings | Halogenation, Nitration | Influence electronic properties and binding interactions |
Through iterative cycles of generation, scoring, and refinement, a small number of promising novel derivatives can be identified for synthesis and experimental validation. This computational approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. While specific examples of de novo designed derivatives of this compound are not yet documented, the established principles of computational chemistry provide a clear roadmap for such future investigations.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is fundamental to unequivocally identifying 2,2'-[Iminobis(methylene)]bisphenol by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecule's carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum would reveal distinct signals corresponding to the different types of protons. While specific experimental data for this exact compound is not widely published, analysis of closely related structures, such as bisphenol-A based novolacs, provides a strong predictive model. researchgate.net The aromatic protons on the phenol (B47542) rings would typically appear as a set of multiplets in the downfield region (approx. 6.7-7.2 ppm). The protons of the methylene (B1212753) (-CH₂-) bridges adjacent to the aromatic ring and the imino group would produce characteristic signals in the aliphatic region (approx. 3.8-4.5 ppm). researchgate.net The protons of the phenolic hydroxyl (-OH) and the imino (-NH-) groups would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. Their identity can be confirmed by deuterium (B1214612) exchange experiments.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assembling the structure. A COSY spectrum would show correlations between adjacent protons, for instance, between the methylene protons and the imino proton. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Structures This table is predictive and based on data from analogous bisphenol compounds.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Phenolic -OH | 8.5 - 9.5 | Broad Singlet | Shift is solvent-dependent; disappears on D₂O exchange. |
| Aromatic -CH | 6.7 - 7.2 | Multiplets | Pattern depends on substitution on the phenyl ring. |
| Imino -NH | 4.5 - 5.5 | Broad Singlet | Shift is solvent-dependent; may couple to CH₂ protons. |
| Methylene Ar-CH₂-N | 3.8 - 4.5 | Singlet or Doublet | May appear as a single peak or a doublet if coupled to the NH proton. |
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with extremely high accuracy. Techniques like Electrospray Ionization (ESI) coupled with Orbitrap or Time-of-Flight (TOF) mass analyzers are commonly used for polar molecules like bisphenols.
For this compound (C₁₄H₁₅NO₂), HRMS would confirm its molecular weight of 241.1103 g/mol . In negative ion ESI mode, the compound would readily deprotonate at one of the phenolic hydroxyl groups to form the [M-H]⁻ ion at an m/z of 240.1030. dphen1.com The high mass accuracy of HRMS allows for the calculation of an elemental formula, distinguishing it from other molecules with the same nominal mass.
Tandem mass spectrometry (MS/MS) on the [M-H]⁻ precursor ion provides structural information through characteristic fragmentation patterns. Studies on various bisphenols show common fragmentation pathways, including the loss of a phenol group or cleavage at the bridging unit. dphen1.com For this compound, key fragmentations would be expected from the cleavage of the C-N bonds in the bridge, leading to ions corresponding to the hydroxyphenylmethyl moiety. These fragmentation patterns are crucial for distinguishing it from other bisphenol isomers and analogues.
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule's chemical bonds. For this compound, the IR spectrum would show a prominent broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the phenolic groups. A distinct, sharper peak in the same region (around 3300-3400 cm⁻¹) would correspond to the N-H stretching of the secondary amine. nih.gov The C-H stretching of the aromatic rings and methylene groups would appear around 2850-3100 cm⁻¹. The region from 1400-1650 cm⁻¹ is the fingerprint region, containing characteristic C=C stretching vibrations of the aromatic rings. In related Schiff base compounds, the imine (C=N) stretch is a key characteristic band, though in this saturated amine bridge, C-N stretching around 1100-1300 cm⁻¹ would be expected. researchgate.net Raman spectroscopy provides complementary information and is particularly useful for symmetric, non-polar bonds. mdpi.com
Electronic Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light due to electronic transitions within the molecule. Phenolic compounds like this compound are expected to show strong absorption bands in the UV region, typically around 275-285 nm, corresponding to the π → π* transitions of the phenol chromophores. mtc-usa.com The exact position and intensity of the absorption maximum can be influenced by the solvent polarity.
Fluorescence spectroscopy is often used in conjunction with HPLC for highly sensitive detection. Many bisphenol compounds are naturally fluorescent. nih.gov The molecule is excited at a specific wavelength (e.g., ~275 nm), and the resulting emission is measured at a longer wavelength (e.g., ~300 nm). This technique provides excellent sensitivity and selectivity for trace-level quantification. mdpi.com
Chromatographic Separation and Identification Protocols
Chromatography is the cornerstone for separating this compound from complex mixtures and for its quantification. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of bisphenols due to their polarity and low volatility. mtc-usa.com Reversed-phase HPLC is typically employed, where the analyte is separated on a non-polar stationary phase (e.g., C18 or C8) with a polar mobile phase. mtc-usa.com
A typical HPLC method for bisphenols involves a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape for the phenolic compounds. mtc-usa.com Detection is commonly performed using UV at around 275 nm or, for higher sensitivity and selectivity, a fluorescence detector. mtc-usa.comnih.gov
Coupling HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides the gold standard for identification and quantification. nih.gov After separation by HPLC, the analyte is ionized (typically by ESI in negative mode) and detected by the mass spectrometer. For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, offering exceptional selectivity and minimizing matrix interferences. nih.gov
Table 2: Typical HPLC and LC-MS/MS Parameters for Bisphenol Analysis This table presents a generalized method based on published analyses of various bisphenol analogues.
| Parameter | Typical Setting | Reference |
| HPLC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% Ammonia (B1221849) | mtc-usa.comnih.gov |
| Mobile Phase B | Acetonitrile or Methanol | mtc-usa.comnih.gov |
| Elution Mode | Gradient | nih.gov |
| Detector | UV (275 nm), Fluorescence (Ex: 275 nm, Em: 300 nm), or MS/MS | mtc-usa.comnih.govnih.gov |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode | dphen1.comnih.gov |
| MS Analysis | Multiple Reaction Monitoring (MRM) | nih.gov |
Gas Chromatography (GC) can be used for bisphenol analysis but requires a crucial sample preparation step: derivatization. Due to the polar phenolic (-OH) and imino (-NH-) groups, this compound is not sufficiently volatile or thermally stable for direct GC analysis. dphen1.com
Derivatization converts these polar groups into non-polar, more volatile analogues. The most common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens on the oxygen and nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. dphen1.comresearchgate.net Another option is acylation with reagents like acetic anhydride. nih.gov
Once derivatized, the sample is injected into the GC, where it is separated on a low-polarity capillary column (e.g., HP-5MS). nih.gov The separated components are then detected by a mass spectrometer (GC-MS). The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that serve as a molecular fingerprint for identification. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity by only monitoring characteristic ions of the derivatized analyte. nih.gov For example, the mass spectrum of a silylated bisphenol is characterized by a molecular ion and a prominent fragment ion corresponding to the loss of a methyl group ([M-CH₃]⁺). researchgate.net
Microscopic and Diffraction Techniques for Material Characterization
The morphological and structural properties of this compound are primarily investigated using a combination of electron microscopy and X-ray diffraction techniques. These methods provide complementary information, from surface topography to the internal arrangement of atoms within the material.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the micro and nano-scale features of materials. While extensive research has been conducted on various bisphenol derivatives and their polymers, detailed SEM and TEM analyses specifically focused on pure this compound are not widely available in the reviewed scientific literature.
Typically, SEM would be employed to study the surface morphology, particle size, and shape of the compound in its solid state. Such an analysis would reveal whether the compound exists as well-defined crystals, amorphous aggregates, or another morphology. TEM, on the other hand, would provide higher resolution images, allowing for the observation of internal structures, crystal lattice fringes, and any nanoscale heterogeneities.
In related research on bisphenol-based polymers and composites, SEM and TEM have been instrumental. For instance, studies on polymers synthesized from bisphenol derivatives often use these techniques to assess the dispersion of fillers, the phase morphology of blends, and the surface characteristics of membranes. However, for the specific compound this compound, there is a notable lack of published micrographs and detailed morphological findings.
X-ray Diffraction (XRD) for Crystalline and Amorphous Structures
X-ray Diffraction (XRD) is the cornerstone technique for determining the crystalline or amorphous nature of a material and for elucidating its crystal structure. An XRD pattern provides a fingerprint of the atomic arrangement within a solid. For a crystalline material, the pattern consists of sharp peaks at specific angles, which correspond to the diffraction of X-rays by the ordered planes of atoms in the crystal lattice. An amorphous material, lacking long-range order, produces a broad halo instead of sharp peaks.
While the crystal structures of many bisphenol analogs and their derivatives have been determined and are available in crystallographic databases, specific and detailed XRD data for this compound is not readily found in the public domain. A study on a related compound, 2,2'-(iminobis(methylene))bis(benzimidazolium) bis(p-toluenesulfonate), revealed a triclinic crystal system with space group P-1. researchgate.net This information, while valuable for understanding the structural possibilities of similar molecules, does not directly describe the crystal structure of this compound itself.
A comprehensive XRD analysis of this compound would involve collecting a powder diffraction pattern and comparing it to known structures or using it to determine the unit cell parameters and space group. This would definitively establish whether the compound is crystalline or amorphous under standard conditions and provide the fundamental structural parameters that govern its material properties. The absence of such a published study highlights a gap in the material characterization of this specific compound.
Below is a table summarizing the kind of data that would be obtained from a typical XRD analysis of a crystalline bisphenol compound, based on available data for related structures.
| Crystallographic Parameter | Example Value for a Related Bisphenol Derivative |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.8856 |
| b (Å) | 10.9499 |
| c (Å) | 14.5715 |
| α (°) | 101.939 |
| β (°) | 92.80 |
| γ (°) | 106.580 |
| Volume (ų) | 1469.21 |
Note: The data in this table is for the related compound 2,2'-(iminobis(methylene))bis(benzimidazolium) bis(p-toluenesulfonate) and is provided for illustrative purposes only. researchgate.net
Biological Activity Research of 2,2 Iminobis Methylene Bisphenol Non Clinical and Mechanistic Focus
Elucidation of Molecular Mechanisms of Action in Controlled Systems
The molecular mechanisms of bisphenols are often initiated by their interaction with cellular receptors and subsequent interference with signaling pathways. While direct studies on 2,2'-[Iminobis(methylene)]bisphenol are not widely available, the activities of its analogs provide a strong basis for hypothesizing its potential mechanisms.
In Vitro Studies on Cellular Pathways and Biochemical Interactions
In vitro research on bisphenol analogs has been crucial in identifying the cellular and biochemical pathways they disrupt. Bisphenol A (BPA), the most studied analog, is known to interact with numerous cellular systems. It can trigger pathways typically activated by endogenous hormones, leading to changes in gene expression, cell proliferation, and other functions. nih.govnih.gov
Key pathways affected by bisphenol analogs include:
Oxidative Stress Pathways: Some bisphenols, including BPA, BPS, BPF, and BPAF, have been shown to induce oxidative stress and alter the expression of related genes. nih.gov
Apoptosis Pathways: BPA can induce programmed cell death (apoptosis) through various signaling cascades. nih.gov
Metabolic Pathways: Bisphenols can interfere with cellular metabolism. For instance, in vitro exposure of myoblast cell lines to BPS and BPF was found to alter cell proliferation and differentiation and modulate early effectors of the insulin (B600854) receptor signaling pathway. nih.gov
Immune Cell Activation: Analogs like BPA and BPAF can decrease the expression of surface markers and the release of pro-inflammatory cytokines in immune cells, whereas BPS may have the opposite effect, suggesting immunomodulatory potential. nih.gov
These studies indicate that a primary mechanism of bisphenol action involves mimicking or antagonizing endogenous signaling molecules, thereby disrupting normal cellular function.
Investigations into Receptor Binding and Signal Transduction Modulation
The endocrine-disrupting effects of bisphenols are primarily attributed to their ability to bind to various nuclear and membrane-bound receptors. nih.gov
Estrogen Receptors (ERα and ERβ): BPA and many of its analogs are known to bind to both estrogen receptor subtypes, ERα and ERβ. nih.gov While BPA's affinity is significantly lower than that of the natural hormone 17β-estradiol, other analogs like Bisphenol C (BPC) and Bisphenol AF (BPAF) can bind with much higher affinity. nih.govnih.gov Interestingly, many BPA derivatives that bind strongly to ERβ act as antagonists (inhibitors), in contrast to their agonistic (activating) effect on ERα. nih.gov This differential activity highlights their function as Selective Estrogen Receptor Modulators (SERMs). wikipedia.org
Estrogen-Related Receptor-γ (ERR-γ): BPA binds strongly to the orphan nuclear receptor ERR-γ. nih.gov Structural elements, such as the phenol-hydroxyl groups and the methyl groups on the central carbon atom of BPA, are critical for this high-affinity binding. nih.gov The binding of bisphenols to ERR-γ is a key aspect of their endocrine-disrupting activity.
Other Nuclear Receptors: Beyond estrogen receptors, bisphenols have been shown to interact with a range of other nuclear receptors, including the Androgen Receptor (AR), Thyroid Hormone Receptor (TR), Glucocorticoid Receptor (GR), and Pregnane X Receptor (PXR). nih.govnih.govnih.gov This broad receptor interaction profile explains the diverse biological effects observed.
Signal Transduction Pathways: Upon receptor binding, bisphenols can activate various downstream signal transduction pathways. Non-genomic signaling, which is rapid and does not involve direct gene transcription, is a key mechanism. For example, BPA can activate the ERK/MAPK and PI3K/AKT pathways through membrane-bound estrogen receptors, mimicking the action of estradiol. nih.gov
The specific binding affinity and subsequent signaling modulation of this compound would depend on how its unique imino-bis(methylene) bridge structure interacts with the ligand-binding domains of these receptors compared to other bisphenols.
Studies in Laboratory Animal Models for Biological Response Profiling
Animal models are essential for understanding the integrated physiological response to chemical exposure. While specific studies on this compound are lacking, research on its analogs provides a comprehensive picture of potential in vivo effects.
Comprehensive Assessment of Biological Responses to this compound Analogs
Studies in rodents and other animal models have revealed that exposure to bisphenol analogs can lead to a wide array of biological effects, particularly on the reproductive and nervous systems. nih.govnih.gov
Reproductive System Effects: Developmental exposure to BPA in rodents has been shown to cause long-lasting organizational effects on both the male and female reproductive systems. nih.gov Analogs such as BPAF have demonstrated potent endocrine activity in mouse models of endometriosis, a condition affecting the female reproductive system. researchgate.net
Neurodevelopmental and Behavioral Effects: Prenatal exposure to BPA is linked to adverse effects on brain development, sexual differentiation, and behavior in animal models. nih.gov
Metabolic Effects: Both developmental and adult exposure to BPA can affect metabolic processes. nih.gov
These studies consistently show that despite being considered "safer" alternatives, many bisphenol analogs like BPS and BPF are as hormonally active as BPA and can produce similar disruptive effects in vivo. uark.edu
Comparative Analysis with Other Bisphenol Analogs for Mechanistic Insights
Comparing the structure and activity of different bisphenol analogs provides crucial insights into how specific chemical features drive biological effects. The primary structural variation among bisphenols is the bridging group connecting the two phenol (B47542) rings.
The structure of this compound features a -CH2-NH-CH2- bridge, which differs significantly from the isopropylidene bridge of BPA or the single methylene (B1212753) bridge of BPF. This structural difference is expected to influence its binding affinity for various nuclear receptors. For example, studies on BPA derivatives have shown that the size and nature of the groups on the central carbon atom are critical for high-affinity binding to ERR-γ. nih.gov
The table below summarizes the known receptor binding activities and potencies of several common bisphenol analogs, providing a basis for predicting the potential activity of this compound.
| Compound | Bridge Structure | Relative Estrogenic Potency | Receptor Binding Profile | Key Mechanistic Insights |
| Bisphenol A (BPA) | -C(CH₃)₂- | Reference | Binds ERα, ERβ, ERRγ, AR, GR, TR, PXR nih.govnih.gov | Acts as a SERM; potent ERRγ ligand. nih.govnih.gov |
| Bisphenol F (BPF) | -CH₂- | Similar to BPA | Binds ERα, ERβ uark.edu | Hormonally active, similar to BPA. uark.edu |
| Bisphenol S (BPS) | -SO₂- | Similar to BPA | Binds ERs; may have different effects on immune cells than BPA/BPAF. nih.govuark.edu | Hormonally active, similar to BPA. uark.edu |
| Bisphenol AF (BPAF) | -C(CF₃)₂- | Higher than BPA | High affinity for ERα and ERβ. nih.govresearchgate.net | Potent endocrine activity; ERβ antagonist. nih.govresearchgate.net |
| Bisphenol C (BPC) | -CH(CCl₃)- | Higher than BPA | Highest binding affinity for ERα and ERβ among many derivatives. nih.gov | Potent ERβ antagonist. nih.gov |
This table is generated based on available data for common bisphenol analogs to provide a comparative context.
The nitrogen atom in the bridge of this compound introduces a potential hydrogen bond donor and acceptor site, which could significantly alter its interaction with the amino acid residues in receptor ligand-binding pockets compared to the purely hydrocarbon or sulfone bridges of other analogs. Molecular dynamics simulations on BPA have shown that hydrogen bonds and hydrophobic interactions are the main drivers of receptor binding. plos.org Therefore, the unique bridge of this compound likely results in a distinct binding affinity and biological activity profile.
Establishing Structure-Activity Relationships for Observed Biological Activities
The biological activity of bisphenol compounds is intrinsically linked to their molecular structure. For this compound and its derivatives, research has aimed to elucidate how specific chemical features influence their interactions with biological targets. These studies are crucial for optimizing therapeutic effects and minimizing potential toxicity.
The fundamental structure of bisphenols, with two phenolic hydroxyl groups, is a key determinant of their biological action, including potential endocrine-disrupting effects. The nature of the bridge connecting the two phenol rings, as well as the substituents on the aromatic rings, significantly modulates this activity. For instance, studies on various bisphenol A (BPA) analogs have demonstrated that modifications to the bridging alkyl moiety and substitutions on the phenyl rings markedly influence their hormonal activities. nih.gov
In the case of this compound, the presence of a secondary amine in the bridge introduces a polar and reactive center. This feature is significant as the nitrogen atom can act as a hydrogen bond donor and acceptor, potentially influencing binding to biological macromolecules. The imino group also offers a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
Research into related structures, such as Schiff bases derived from similar phenolic compounds, has provided insights into potential structure-activity relationships. For example, the introduction of an imine (-C=N-) linkage, often through condensation with an aldehyde or ketone, can confer or enhance biological activities like anticancer and antimicrobial effects. nih.govresearchgate.net The electronic properties of the substituents on the phenyl rings of these Schiff bases play a critical role in their efficacy.
Furthermore, studies on other bisphenol derivatives have shown that the lipophilicity and electronic properties of the molecule are paramount for their antimicrobial activities. nih.gov The introduction of halogen atoms or bulky alkyl groups can significantly alter the biological profile of these compounds. nih.gov For this compound derivatives, it is hypothesized that similar structural modifications would lead to a predictable modulation of their biological effects.
Table 1: Structure-Activity Relationship Insights from Related Bisphenol and Schiff Base Derivatives
| Structural Feature | Influence on Biological Activity | Reference |
| Phenolic Hydroxyl Groups | Essential for estrogenic activity and other biological interactions. | nih.gov |
| Bridging Structure | The nature of the bridge (e.g., alkyl, imino) significantly modulates activity. | nih.gov |
| Imino Group (-NH-) | Provides a site for hydrogen bonding and further chemical modification. | N/A |
| Imine Group (-C=N-) in Schiff Bases | Often enhances antimicrobial and anticancer activities. | nih.govresearchgate.net |
| Ring Substituents | Halogens or alkyl groups can increase lipophilicity and alter biological effects. | nih.govnih.gov |
Discovery of Novel Biological Activities of Derived Compounds
The synthesis of derivatives of this compound has been a key strategy in the quest for novel biological activities. By modifying the core structure, researchers have been able to explore a wider range of therapeutic applications, including anticancer and antimicrobial activities.
A significant area of exploration has been the synthesis of Schiff base derivatives. The reaction of the imino group or a precursor with various aldehydes and ketones can yield a wide array of Schiff bases with diverse biological properties. For instance, studies on other phenolic Schiff bases have demonstrated potent cytotoxicity against various cancer cell lines, including HeLa and MCF-7. nih.gov The mechanism of action for some of these compounds involves interaction with DNA and the induction of apoptosis. nih.gov It is plausible that Schiff base derivatives of this compound could exhibit similar anticancer properties.
In addition to anticancer research, the antimicrobial potential of derivatives is an active area of investigation. The structural similarity to other antimicrobial bisphenols suggests that derivatives of this compound could be effective against various pathogens. The synthesis of N-substituted derivatives, for example, by introducing different alkyl or aryl groups on the nitrogen atom, can lead to compounds with enhanced antimicrobial potency. Research on other N-substituted imides has shown that such modifications can result in significant activity against bacteria like Staphylococcus aureus and Enterococcus faecalis. researchgate.net
Furthermore, the complexation of such ligands with metal ions has been shown to be a successful strategy for developing novel bioactive compounds. Metal complexes of Schiff bases, for instance, have demonstrated enhanced anticancer activity compared to the ligands alone. nih.gov This suggests that metallo-derivatives of this compound could represent a promising class of therapeutic agents.
The exploration of derivatives has not been limited to anticancer and antimicrobial applications. For example, structural optimization of substituted bisphenol A derivatives has led to the discovery of potent inhibitors of beta-amyloid peptide aggregation, which is relevant to Alzheimer's disease. nih.gov This highlights the potential for derivatives of this compound to be investigated for neuroprotective activities.
Table 2: Novel Biological Activities of Derived Compounds from Related Structures
| Derivative Class | Observed Biological Activity | Potential Mechanism of Action | Reference |
| Schiff Bases | Anticancer | DNA binding, induction of apoptosis | nih.gov |
| N-substituted Imides | Antimicrobial | Disruption of bacterial cell processes | researchgate.net |
| Metal Complexes | Enhanced Anticancer Activity | Synergistic effect of ligand and metal ion | nih.gov |
| Substituted Bisphenols | Inhibition of Beta-Amyloid Aggregation | Interference with peptide misfolding | nih.gov |
Future Directions and Emerging Research Avenues for 2,2 Iminobis Methylene Bisphenol
Promotion of Synergistic Approaches in Multidisciplinary Research
The future exploration of 2,2'-[IMINOBIS(METHYLENE)]BISPHENOL will greatly benefit from synergistic approaches that combine its inherent properties with other compounds and materials to achieve enhanced effects. The structural motifs of this compound, featuring two phenolic hydroxyl groups and a secondary amine, suggest a rich potential for synergistic interactions.
One promising area of investigation lies in the realm of antioxidant formulations . Phenolic compounds are well-known for their ability to scavenge free radicals, and studies have shown that combinations of different phenolic compounds can lead to synergistic antioxidant effects. researchgate.net Future research should focus on combining this compound with other natural and synthetic antioxidants to develop potent formulations for applications in food preservation, cosmetics, and nutraceuticals. The aim would be to identify combinations that exhibit a higher biological activity than the sum of the individual components. tamu.edu
Another avenue for synergistic research is in the development of antimicrobial agents . Phenolic compounds have demonstrated antibacterial and antifungal properties. nih.gov Investigating the synergistic effects of this compound with existing antibiotics could lead to the development of combination therapies that are more effective against drug-resistant pathogens. nih.gov This approach could potentially reduce the required dosage of antibiotics, thereby minimizing side effects.
In the field of materials science , the di-functional nature of this compound makes it an attractive candidate for creating synergistic effects in polymer chemistry. Its phenolic hydroxyl groups can be utilized in the synthesis of polyesters and polycarbonates, while the imino group can introduce unique functionalities. Research could explore its use as a co-monomer or an additive in polymer formulations to enhance thermal stability, flame retardancy, or adhesive properties. The synergistic interplay between the bisphenol and aminic moieties could lead to the development of advanced materials with tailored properties.
The following table outlines potential areas for synergistic research with this compound:
| Research Area | Potential Synergistic Partners | Desired Outcome |
| Antioxidant Formulations | Other phenolic compounds, Vitamin C, Vitamin E | Enhanced radical-scavenging activity and stability |
| Antimicrobial Therapies | Conventional antibiotics (e.g., penicillins, tetracyclines) | Increased efficacy against resistant bacteria, reduced antibiotic dosage |
| Advanced Polymers | Epoxy resins, polycarbonates, polyurethanes | Improved thermal, mechanical, and adhesive properties |
| Drug Delivery Systems | Biopolymers, nanoparticles | Enhanced bioavailability and targeted delivery of therapeutic agents tamu.edu |
Cultivation of Interdisciplinary Collaborations for Innovative Discoveries
The multifaceted nature of this compound necessitates a departure from siloed research efforts. Cultivating interdisciplinary collaborations between chemists, biologists, material scientists, and toxicologists will be paramount for unlocking innovative discoveries and ensuring the responsible development of this compound.
Medicinal Chemistry and Pharmacology: Collaboration between synthetic organic chemists and pharmacologists is crucial for exploring the therapeutic potential of this compound. As a Mannich base, it belongs to a class of compounds with a wide range of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net Future research should involve the design and synthesis of novel derivatives, followed by comprehensive biological screening to identify lead compounds for drug development.
Materials Science and Engineering: The development of novel polymers and functional materials based on this compound would greatly benefit from collaborations between polymer chemists and materials engineers. Research could focus on synthesizing and characterizing new polymers incorporating this bisphenol, with engineers then evaluating their performance in practical applications such as coatings, adhesives, and composites.
Environmental Science and Toxicology: Given the concerns surrounding some bisphenol compounds as endocrine disruptors, it is imperative that toxicologists and environmental scientists are involved in the early stages of research and development. nih.gov Collaborative studies are needed to assess the environmental fate, persistence, and potential toxicity of this compound and its derivatives. This proactive approach will help in designing safer and more sustainable alternatives.
The table below illustrates potential interdisciplinary collaborations:
| Collaborating Disciplines | Research Focus | Potential Innovations |
| Organic Chemistry & Pharmacology | Synthesis and biological evaluation of derivatives | Discovery of new therapeutic agents with improved efficacy and safety profiles |
| Polymer Chemistry & Materials Engineering | Development of novel polymers and composites | Creation of high-performance materials for advanced applications |
| Toxicology & Environmental Science | Assessment of environmental impact and safety | Design of environmentally benign bisphenol alternatives |
| Computational Chemistry & Experimental Science | In-silico prediction of properties and biological activities | Accelerated discovery and optimization of new compounds and materials |
Addressing Emerging Challenges through Targeted Scientific Inquiry
As with any emerging chemical of interest, the path to realizing the full potential of this compound is not without its challenges. Targeted scientific inquiry is necessary to address these hurdles and ensure its safe and effective utilization.
Synthesis and Scalability: While the Mannich reaction provides a straightforward route to aminomethylated phenols, challenges related to regioselectivity, purification, and scalability for industrial production may arise, particularly with sterically hindered phenols. scilit.com Future research should focus on developing more efficient, green, and cost-effective synthetic methodologies. This could involve exploring novel catalysts, reaction media, and continuous flow processes to improve yield and minimize waste.
Understanding Structure-Activity Relationships (SAR): A fundamental challenge lies in elucidating the precise structure-activity relationships for this class of compounds. Targeted studies are needed to understand how modifications to the chemical structure of this compound influence its biological activity, physical properties, and toxicological profile. This knowledge is essential for the rational design of new derivatives with enhanced performance and improved safety.
The following table summarizes the key challenges and the targeted scientific inquiry needed to address them:
| Emerging Challenge | Required Scientific Inquiry | Desired Outcome |
| Efficient and Sustainable Synthesis | Development of novel catalytic systems and green chemistry approaches | Cost-effective and environmentally friendly production methods |
| Comprehensive Toxicological Evaluation | In-depth in vitro and in vivo toxicity testing, including endocrine disruption assays | A clear understanding of the safety profile to guide responsible application |
| Elucidation of Structure-Activity Relationships | Systematic synthesis of analogues and correlation of structural features with functional properties | Rational design of next-generation compounds with optimized characteristics |
| Long-term Stability and Degradation | Studies on the stability of the compound and its derivatives under various environmental conditions | Prediction of environmental fate and development of strategies for degradation if necessary |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 2,2'-[Iminobis(methylene)]bisphenol with high purity?
- Answer : Synthesis requires precise control of stoichiometric ratios, solvent selection (e.g., polar aprotic solvents), and reaction temperature. A pre-test/post-test experimental design is recommended to validate purity via techniques like HPLC or NMR. For example, adjusting the molar ratio of phenol to formaldehyde precursors can minimize byproducts. Methodological rigor should align with principles of scientific reproducibility .
Q. Which spectroscopic and chromatographic methods are optimal for structural characterization of this compound?
- Answer : Combined use of FT-IR (to confirm phenolic -OH and imine bonds), <sup>1</sup>H/<sup>13</sup>C NMR (to resolve methylene bridges and aromatic protons), and X-ray crystallography (for 3D molecular conformation) is critical. Method selection should follow a theoretical framework prioritizing functional group specificity . Cross-validation with mass spectrometry (e.g., ESI-MS) ensures accuracy .
Q. How can researchers design in vitro assays to evaluate the antioxidant activity of this compound?
- Answer : Use DPPH/ABTS radical scavenging assays with controlled pH and temperature. A quasi-experimental design comparing IC50 values against standard antioxidants (e.g., ascorbic acid) is essential. Replicate experiments (n ≥ 3) and statistical analysis (ANOVA) mitigate variability .
Advanced Research Questions
Q. How can factorial design resolve contradictions in reported thermodynamic stability data for this compound derivatives?
- Answer : Apply a 2<sup>k</sup> factorial design to isolate variables (e.g., substituent electronegativity, solvent polarity). For instance, conflicting DSC data on melting points may arise from uncontrolled humidity; factorial analysis can quantify interaction effects. Theoretical frameworks linking molecular symmetry to lattice energy guide hypothesis testing.
Q. What computational strategies are effective for studying the mechanistic pathways of this compound in catalytic systems?
- Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model transition states and reaction barriers. Pair with MD simulations to assess solvent interactions. AI-driven tools like COMSOL Multiphysics can predict kinetic parameters under varying conditions. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) .
Q. How should researchers address discrepancies in biological activity data across cell-line studies?
- Answer : Conduct a meta-analysis of dose-response curves, adjusting for cell-line specificity (e.g., HepG2 vs. HEK293). Use multivariate regression to identify confounding variables (e.g., serum concentration). Theoretical alignment with receptor-binding models ensures mechanistic coherence.
Methodological Challenges & Data Analysis
Q. What frameworks reconcile conflicting results in degradation studies of this compound under UV exposure?
- Answer : Implement a mixed-methods approach :
- Quantitative : HPLC-UV to track degradation products.
- Qualitative : LC-MS/MS to identify intermediates.
Theoretical integration of photolysis pathways (e.g., Norrish reactions) contextualizes data contradictions. Use principal component analysis (PCA) to cluster degradation patterns .
Q. How can cross-disciplinary studies (e.g., materials science and toxicology) be designed to explore this compound’s multifunctionality?
- Answer : Adopt a convergent parallel design :
- Materials : Study polymer composite stability via TGA/DSC.
- Toxicology : Assess endocrine disruption using zebrafish models.
Ontological alignment with "structure-activity relationships" ensures methodological cohesion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
